

# Spectroscopic Data of 3-Cyclopentylideneazetidine: A Technical Guide

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## Compound of Interest

Compound Name: 3-Cyclopentylideneazetidine

CAS No.: 1517548-66-1

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## Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel heterocyclic compound, **3-Cyclopentylideneazetidine**. In the absence of empirical data in peer-reviewed literature, this document serves as an in-depth theoretical framework for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we present a detailed prediction of the spectral characteristics of this molecule. This guide is structured to not only present the predicted data but also to elucidate the underlying chemical principles that govern the spectroscopic behavior of this unique molecular architecture, thereby providing a robust tool for its potential identification and characterization in experimental settings.

## Introduction: The Structural Significance of 3-Cyclopentylideneazetidine

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds, including

antibiotics and enzyme inhibitors.[1] The conformational constraints imposed by the strained four-membered ring often lead to specific spatial arrangements of substituents, which can be critical for molecular recognition and biological activity. The fusion of a cyclopentylidene moiety to the 3-position of the azetidine ring introduces a unique exocyclic double bond, creating a rigid structure with distinct electronic and steric properties.

The precise characterization of such novel molecules is paramount for their application in drug discovery and materials science. Spectroscopic techniques provide a powerful, non-destructive means to elucidate the molecular structure and connectivity. This guide offers a detailed predictive analysis of the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS spectra of **3-Cyclopentylideneazetidine**, providing a foundational dataset for future synthetic and analytical endeavors.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

### Predicted $^1\text{H}$ NMR Spectrum

The proton NMR spectrum of **3-Cyclopentylideneazetidine** is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by factors such as electronegativity of adjacent atoms, bond anisotropy, and ring strain.

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts for **3-Cyclopentylideneazetidine** (in  $\text{CDCl}_3$ )

Proton Label	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Integration	Rationale for Prediction
H-1 (N-H)	1.5 - 2.5	broad singlet	1H	The proton on the nitrogen of a secondary amine in a non-aromatic, strained ring is expected to be a broad signal due to quadrupolar relaxation and potential hydrogen bonding.
H-2, H-4	~3.63	triplet	4H	Protons on the carbons adjacent to the nitrogen in an azetidine ring are deshielded and typically appear in this region. <sup>[2]</sup> The expected coupling to the protons on the cyclopentylidene ring would result in a triplet.
H-2', H-5'	~2.35	triplet	4H	These allylic protons on the cyclopentylidene ring are deshielded by the adjacent

double bond and are expected to appear as a triplet due to coupling with the H-3' and H-4' protons.

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H-3', H-4'

~1.65

quintet

4H

These protons are in a more shielded, aliphatic environment within the cyclopentane ring and would exhibit a more complex splitting pattern, likely a quintet, from coupling to the adjacent methylene groups.

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## Predicted $^{13}\text{C}$ NMR Spectrum

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of  $^{13}\text{C}$ , spectra are typically proton-decoupled, resulting in a single peak for each unique carbon atom.<sup>[1]</sup>

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for **3-Cyclopentylideneazetidine** (in  $\text{CDCl}_3$ )

Carbon Label	Predicted Chemical Shift (ppm)	Rationale for Prediction
C-3	~140	The sp <sup>2</sup> -hybridized carbon of the exocyclic double bond attached to the azetidine ring is expected to be significantly deshielded.[3]
C-1'	~125	The sp <sup>2</sup> -hybridized carbon of the cyclopentylidene ring is also deshielded, but likely to a lesser extent than C-3.[3]
C-2, C-4	~50	The sp <sup>3</sup> -hybridized carbons of the azetidine ring adjacent to the nitrogen are deshielded by the electronegative nitrogen atom.[4]
C-2', C-5'	~35	The allylic sp <sup>3</sup> -hybridized carbons of the cyclopentylidene ring are slightly deshielded by the adjacent double bond.
C-3', C-4'	~26	The sp <sup>3</sup> -hybridized carbons in the cyclopentane ring are in a typical aliphatic region.

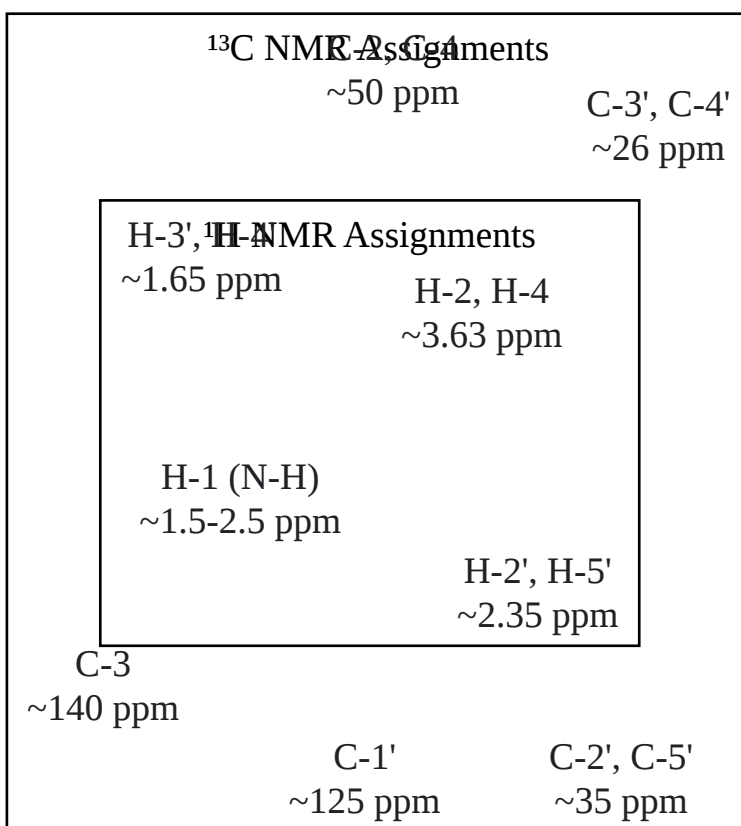
## Experimental Protocol for NMR Data Acquisition

To empirically validate these predictions, the following experimental protocol is recommended:

- **Sample Preparation:** Dissolve approximately 5-10 mg of purified **3-Cyclopentylideneazetidine** in ~0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional  $^1\text{H}$  NMR spectrum with a spectral width of approximately 16 ppm.
  - Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.
  - Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum with a spectral width of approximately 220 ppm.
  - Employ a 45-degree pulse angle and a relaxation delay of 2 seconds.
  - Accumulate a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio.
- Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for both  $^1\text{H}$  and  $^{13}\text{C}$ ).

## Visualization of NMR Assignments



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Caption: Predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for **3-Cyclopentylideneazetidione**.

## Infrared (IR) Spectroscopy: Probing the Functional Groups

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

### Predicted IR Absorption Bands

The IR spectrum of **3-Cyclopentylideneazetidione** is expected to show characteristic absorption bands for its key functional groups.

Table 3: Predicted IR Absorption Frequencies for **3-Cyclopentylideneazetidione**

Functional Group	Predicted Absorption Range (cm <sup>-1</sup> )	Vibration Type	Rationale for Prediction
N-H	3300 - 3500	Stretching	This is a characteristic region for N-H stretching in secondary amines. The peak is expected to be of medium intensity and relatively sharp.[5][6]
C-H (sp <sup>3</sup> )	2850 - 3000	Stretching	These absorptions arise from the C-H bonds of the azetidine and cyclopentylidene rings.
C=C	1650 - 1680	Stretching	The exocyclic C=C double bond is expected to have a stretching frequency in this region. The exact position will be influenced by ring strain.
C-N	1020 - 1250	Stretching	The C-N stretching vibration of the azetidine ring is expected in this fingerprint region.[7]

## Experimental Protocol for IR Data Acquisition

- **Sample Preparation:** For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For a

solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

- Instrumentation: Utilize a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample holder (or pure KBr pellet).
  - Place the sample in the spectrometer and record the sample spectrum.
  - The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups using correlation tables.

## Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ions. It provides information about the molecular weight of a compound and can be used to deduce its structure by analyzing its fragmentation pattern.

### Predicted Molecular Ion and Fragmentation

The molecular formula of **3-Cyclopentylideneazetidine** is  $C_8H_{13}N$ , which gives a molecular weight of 123.20 g/mol. In an electron ionization (EI) mass spectrum, a prominent molecular ion peak ( $M^+$ ) is expected at  $m/z = 123$ .

The fragmentation of the molecular ion will likely proceed through several characteristic pathways for cyclic amines and cycloalkenes.

- Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the formation of a stable iminium ion.

- Retro-Diels-Alder Reaction: The cyclopentylidene moiety may undergo a retro-Diels-Alder type fragmentation, although this is more common in six-membered rings.[8]
- Loss of Small Neutral Molecules: The molecular ion may lose small, stable neutral molecules such as ethylene (C<sub>2</sub>H<sub>4</sub>) from the cyclopentylidene ring.

## Predicted Mass Spectrum Data

Table 4: Predicted Key Fragments in the Mass Spectrum of **3-Cyclopentylideneazetidine**

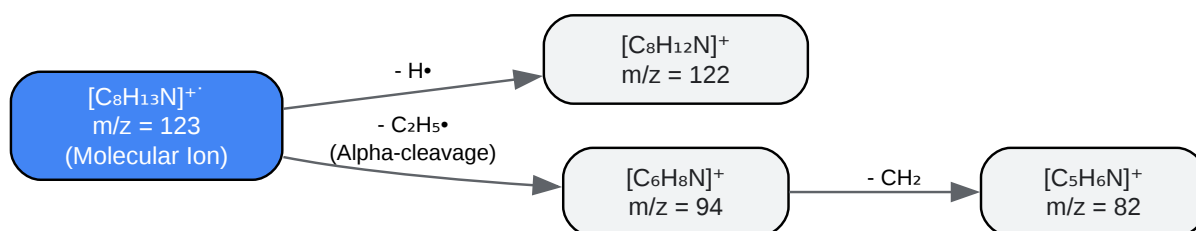
m/z	Proposed Fragment Structure	Fragmentation Pathway
123	[C <sub>8</sub> H <sub>13</sub> N] <sup>+</sup>	Molecular Ion (M <sup>+</sup> )
122	[C <sub>8</sub> H <sub>12</sub> N] <sup>+</sup>	Loss of a hydrogen radical
94	[C <sub>6</sub> H <sub>8</sub> N] <sup>+</sup>	Loss of ethylene (C <sub>2</sub> H <sub>4</sub> ) from the cyclopentylidene ring
82	[C <sub>5</sub> H <sub>6</sub> N] <sup>+</sup>	Alpha-cleavage followed by rearrangement
67	[C <sub>5</sub> H <sub>7</sub> ] <sup>+</sup>	Cyclopentenyl cation from fragmentation of the cyclopentylidene ring

## Experimental Protocol for MS Data Acquisition

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile samples.
- Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to induce fragmentation.
- Mass Analysis: Use a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer to separate the ions based on their m/z ratio.

- Detection: An electron multiplier or other suitable detector will detect the ions.
- Data Analysis: The resulting mass spectrum will show the relative abundance of each ion as a function of its  $m/z$  value. The molecular ion peak should be identified, and the major fragment ions should be analyzed to propose fragmentation pathways consistent with the molecular structure.

## Visualization of a Plausible Fragmentation Pathway



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Caption: A plausible alpha-cleavage fragmentation pathway for **3-Cyclopentylideneazetidinium**.

## Conclusion: A Predictive Spectroscopic Toolkit

This technical guide provides a detailed, theory-based prediction of the NMR, IR, and MS spectroscopic data for **3-Cyclopentylideneazetidinium**. By grounding these predictions in the fundamental principles of spectroscopy and the known behavior of related chemical structures, this document serves as a valuable resource for the scientific community. It is our hope that this guide will facilitate the unambiguous identification and characterization of this novel compound in future research and development endeavors, ultimately accelerating the exploration of its potential applications. The provided experimental protocols offer a clear path for the empirical validation of the theoretical data presented herein.

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